molecular formula C20H20ClN3 B12272959 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12272959
M. Wt: 337.8 g/mol
InChI Key: URQJRHGSNRWPMJ-UHFFFAOYSA-N
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Description

4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrazole with a diphenylmethyl-substituted azetidine under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring with a diphenylmethyl-substituted azetidine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

1-[(1-benzhydrylazetidin-3-yl)methyl]-4-chloropyrazole

InChI

InChI=1S/C20H20ClN3/c21-19-11-22-24(15-19)14-16-12-23(13-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,15-16,20H,12-14H2

InChI Key

URQJRHGSNRWPMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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